molecular formula C13H15NO B8293046 4-Phenyl-5-butyloxazole

4-Phenyl-5-butyloxazole

Cat. No. B8293046
M. Wt: 201.26 g/mol
InChI Key: XCVBJAIJFCWBCO-UHFFFAOYSA-N
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Description

4-Phenyl-5-butyloxazole is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-butyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-2-3-9-12-13(14-10-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

XCVBJAIJFCWBCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=CO1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of α-bromohexanophenone (25.5 g, 0.1 mole), ammonium formate (22 g, 0.35 mole) and formic acid (110 mL) is refluxed with stirring for 3 hours. The reaction mixture is poured onto ice, made basic with 10 N NaOH, and extracted with ether. The organic layer is washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel eluting with 20% ethyl acetate in hexane to provide the desired compound as an oil. 1H NMR (δ, CDCl3, 400 MHz) 7.55 (m, 2H), 7.40 (s, 1H), 7.34 (dd, J=7, 7 Hz, 2H), 7.22 (dd, J=7, 7 Hz, 1H), 2.74 (m, 2H), 1.6 (m, 2H), 1.30 (m, 2H), 0.84 (t, J=7 Hz, 3H) ppm.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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